molecular formula C10H8FNOS B1372994 (4-(4-Fluorophenyl)thiazol-2-yl)methanol CAS No. 1211511-24-8

(4-(4-Fluorophenyl)thiazol-2-yl)methanol

Cat. No.: B1372994
CAS No.: 1211511-24-8
M. Wt: 209.24 g/mol
InChI Key: SDZNQPGOGCLEII-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)thiazol-2-yl)methanol is an organic compound with the molecular formula C10H8FNOS It features a thiazole ring substituted with a fluorophenyl group and a methanol group

Mechanism of Action

Mode of Action

Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which suggests that (4-(4-Fluorophenyl)thiazol-2-yl)methanol may interact with multiple targets and pathways.

Result of Action

Given the diverse biological activities of thiazole derivatives , it is possible that this compound could have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

(4-(4-Fluorophenyl)thiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins and other biomolecules can lead to changes in their conformation and activity, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapies . Additionally, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with microbial enzymes can inhibit their activity, resulting in antimicrobial effects . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have shown that thiazole derivatives can have threshold effects, where a specific dosage is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important aspects of its biochemical analysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different tissues . Understanding the transport and distribution of this compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Fluorophenyl)thiazol-2-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to reduction conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of (4-(4-Fluorophenyl)thiazol-2-yl)carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(4-(4-Fluorophenyl)thiazol-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

  • (4-(4-Bromophenyl)thiazol-2-yl)methanol
  • (4-(4-Chlorophenyl)thiazol-2-yl)methanol
  • (4-(4-Methoxyphenyl)thiazol-2-yl)methanol

Comparison:

  • Uniqueness: The presence of the fluorine atom in (4-(4-Fluorophenyl)thiazol-2-yl)methanol imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions compared to its bromine, chlorine, or methoxy counterparts.
  • Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the strong electron-withdrawing effect of the fluorine atom.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZNQPGOGCLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285668
Record name 4-(4-Fluorophenyl)-2-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211511-24-8
Record name 4-(4-Fluorophenyl)-2-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211511-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-2-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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